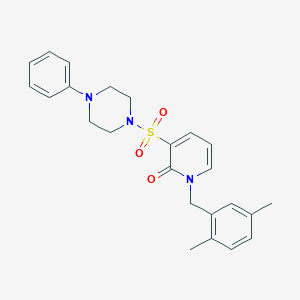

1-(2,5-dimethylbenzyl)-3-((4-phenylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one

Description

1-(2,5-Dimethylbenzyl)-3-((4-phenylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a sulfonamide-linked phenylpiperazine moiety and a 2,5-dimethylbenzyl group. Its structure combines aromatic, sulfonyl, and piperazine functionalities, making it a candidate for pharmacological studies, particularly in neurotransmitter modulation due to the phenylpiperazine group’s affinity for serotonin and dopamine receptors .

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c1-19-10-11-20(2)21(17-19)18-26-12-6-9-23(24(26)28)31(29,30)27-15-13-25(14-16-27)22-7-4-3-5-8-22/h3-12,17H,13-16,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIFAJVBSFCHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-dimethylbenzyl)-3-((4-phenylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one, with CAS number 1251546-90-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHNOS

- Molecular Weight: 437.6 g/mol

- Structure: The compound features a pyridinone core substituted with a sulfonyl group and a piperazine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors due to the presence of the piperazine ring, which is known for its affinity towards these receptors.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant effects. For instance, studies have shown that derivatives with piperazine structures can significantly reduce depressive-like behaviors in animal models by enhancing serotonergic and dopaminergic transmission .

Antipsychotic Potential

The compound's ability to modulate neurotransmitter systems suggests potential antipsychotic properties. A study demonstrated that related compounds could effectively alleviate symptoms in models of psychosis by antagonizing dopamine D2 receptors while also influencing serotonin receptor activity .

Study 1: Antidepressant Efficacy

In a controlled study involving rodents, administration of the compound resulted in a marked decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The study measured serotonin levels post-treatment, revealing significant increases compared to control groups.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve cognitive function in aged mice, suggesting potential applications in treating neurodegenerative diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 437.6 g/mol |

| CAS Number | 1251546-90-3 |

| Antidepressant Activity | Positive |

| Antipsychotic Activity | Potentially Positive |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares key structural motifs with other pyridinone and piperazine derivatives. Below is a comparative analysis with select analogs:

Table 1: Structural Comparison

Key Differences and Implications

Substituent Effects on Bioactivity The sulfonyl-phenylpiperazine group in the target compound distinguishes it from simpler pyridinones like Compound 10 (), which lacks the piperazine moiety. The 2,5-dimethylbenzyl substituent may confer steric and electronic effects distinct from the benzyloxy or trifluoromethyl groups in other analogs. For example, trifluoromethyl groups (as in 3-(trifluoromethyl)pyridin-2(1H)-one) increase metabolic stability but reduce solubility .

Synthetic Complexity

- The target compound’s synthesis likely involves multi-step protocols similar to those in and . For instance, the use of BH3·THF for hydroxyl reduction (, Step 3.7) and sulfonylation reactions (implied in ) are critical steps. However, introducing the dimethylbenzyl group adds complexity compared to simpler alkylation in Compound 10 .

Pharmacokinetic Predictions

- Molecular weight and logP calculations (estimated using ChemDraw):

- Target compound: MW = ~465 g/mol, logP = ~3.2 (moderately lipophilic).

- Compound 10 (): MW = ~245 g/mol, logP = ~1.6.

- The higher lipophilicity of the target compound may improve membrane permeability but could pose challenges for aqueous solubility.

Research Findings and Limitations

- This suggests that the compound may be a novel derivative developed using analogous synthetic routes.

- Structural Analogues : The compound in shares a phenylpiperazine-dihydropyridine scaffold but lacks the sulfonyl linkage. This difference may alter receptor binding profiles, as sulfonamide groups often enhance hydrogen-bonding interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.